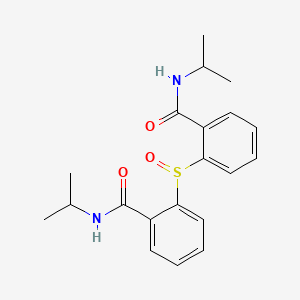
Benzamide, 2,2'-sulfinylbis[N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol . . This compound is characterized by the presence of a sulfinyl group (SO) linking two benzamide moieties, each substituted with an isopropyl group.
Preparation Methods
The synthesis of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] typically involves the reaction of benzamide derivatives with sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Salicylamide: An analgesic and antipyretic.
Procainamide: An antiarrhythmic agent used to treat cardiac arrhythmias.
The uniqueness of Benzamide, 2,2’-sulfinylbis[N-(1-methylethyl)-] lies in its sulfinyl linkage, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
65838-71-3 |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-propan-2-yl-2-[2-(propan-2-ylcarbamoyl)phenyl]sulfinylbenzamide |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)21-19(23)15-9-5-7-11-17(15)26(25)18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
RAWJMXRNKFQUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


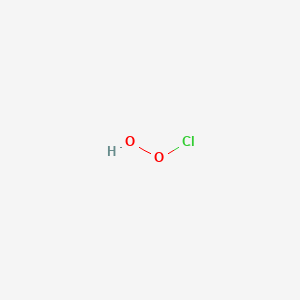
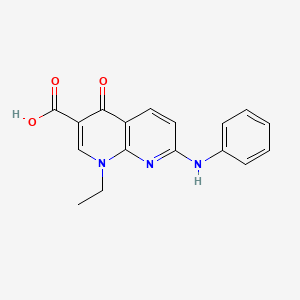

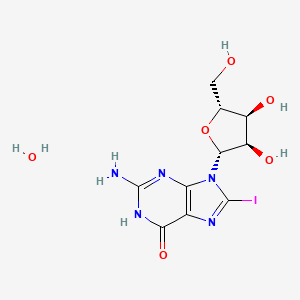
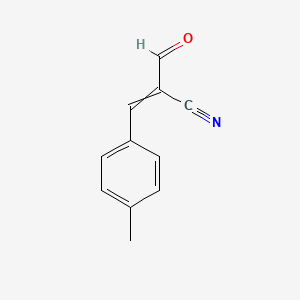
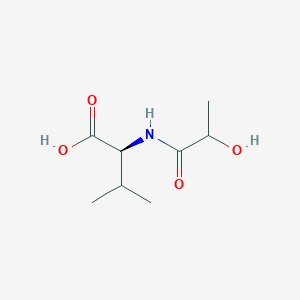
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
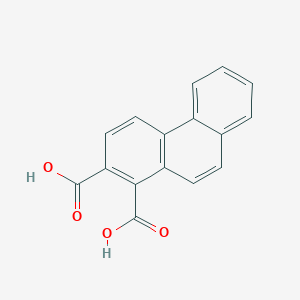
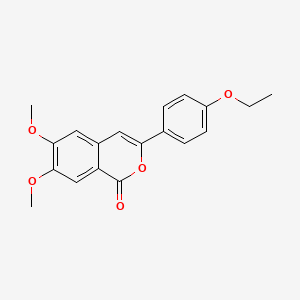
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
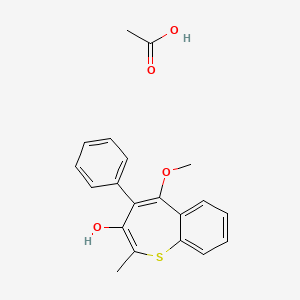
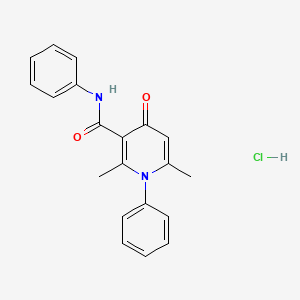
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
